molecular formula C5H12N3O+ B1263911 4-Guanidiniumylbutanal

4-Guanidiniumylbutanal

Cat. No. B1263911
M. Wt: 130.17 g/mol
InChI Key: VCOFTLCIPLEZKE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-guanidiniumylbutanal is conjugate acid of 4-guanidinobutanal;  major species at pH 7.3. It is a conjugate acid of a 4-guanidinobutanal.

Scientific Research Applications

G-Quadruplex Structures and Drug Discovery

  • G-Quadruplexes (G4s) in DNA : Guanine-rich DNA sequences, including those similar to 4-Guanidiniumylbutanal, can fold into G4 structures. These play a significant role in genome functions like transcription and replication. Their connections to cancer biology have stimulated research into their mechanisms, potentially leading to therapeutic interventions (Spiegel, Adhikari, & Balasubramanian, 2020).

Cell Adhesion and Connective Tissues

  • Protein Extraction and Cell Adhesion : Proteins extracted from connective tissues using guanidinium chloride (related to this compound) have shown cell-adhesion properties. This suggests a potential function in both soft and mineralized connective tissues (Wong, Aubin, Wasi, & Sodek, 1985).

Targeted Cancer Therapy

  • G4 Ligands and Anticancer Therapies : Research on synthetic ligands interacting with G4 DNA has opened avenues for targeted anticancer therapies. These ligands have shown potential in distinguishing G4 structures for effective drug development (Asamitsu, Obata, Yu, Bando, & Sugiyama, 2019).

Nucleic Acid Isolation

  • Guanidinium Chloride in Nucleic Acid Isolation : Guanidinium chloride, a compound related to this compound, is effective in isolating nucleic acids, offering insights into DNA and RNA extraction methods (Cox, 1968).

Supramolecular Chemistry

  • Guanidinium Receptors and Oxoanions : The unique properties of guanidinium groups, similar to this compound, have led to their use in molecular recognition, especially in biology and supramolecular chemistry. They are integral in stabilizing complexes involving proteins and nucleic acids (Blondeau, Segura, Pérez-Fernández, & de Mendoza, 2007).

Gene Delivery

  • Guanidinium-Based Nonviral Vectors : Guanidinium groups attached to calix[4]arenes have been explored as nonviral vectors for gene delivery. This research suggests the potential of guanidinium-based compounds in biotechnology and medical applications (Bagnacani et al., 2012).

Cardioprotective Agents

  • Leonurine and Myocardial Injury : 4-Guanidino-n-butyl syringate (leonurine) has shown protective effects against ischemia-induced myocardial injury, demonstrating antioxidative and anti-apoptotic effects. This highlights the potential of guanidinium derivatives in cardioprotection (Liu, Pan, Chen, & Zhu, 2010).

properties

Molecular Formula

C5H12N3O+

Molecular Weight

130.17 g/mol

IUPAC Name

diaminomethylidene(4-oxobutyl)azanium

InChI

InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4-9/h4H,1-3H2,(H4,6,7,8)/p+1

InChI Key

VCOFTLCIPLEZKE-UHFFFAOYSA-O

Canonical SMILES

C(CC=O)C[NH+]=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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